molecular formula C17H10F4 B11840064 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11840064
M. Wt: 290.25 g/mol
InChI Key: PGUQMYXOEPHEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique structure, which includes a naphthalene ring system substituted with both a fluoro and a trifluoromethyl group .

Preparation Methods

The synthesis of 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene can undergo various types of chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-3-[4-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)17(19,20)21/h1-10H

InChI Key

PGUQMYXOEPHEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.